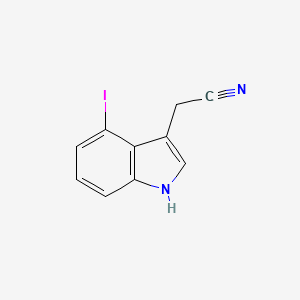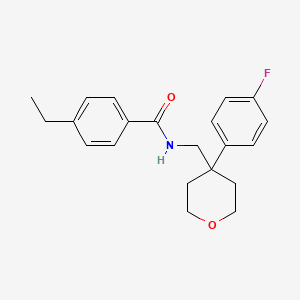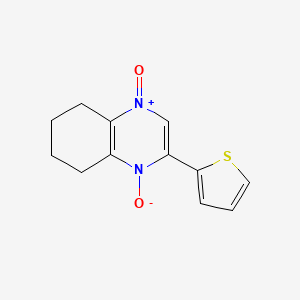![molecular formula C20H18O2 B14141958 [4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate CAS No. 185912-82-7](/img/structure/B14141958.png)
[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by its unique structure, which includes a propylphenyl group and an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate typically involves the coupling of a propylphenyl acetylene with a phenylpropanoic acid derivative. The reaction is often catalyzed by palladium complexes under mild conditions. The process can be summarized as follows:
Preparation of Propylphenyl Acetylene: This is achieved by the alkylation of phenylacetylene with propyl halides in the presence of a strong base such as sodium amide.
Coupling Reaction: The propylphenyl acetylene is then coupled with a phenylpropanoic acid derivative using a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar phenylpropanoid structure but with methoxy groups.
3-phenylprop-2-enal: Another phenylpropanoid with an aldehyde functional group.
Uniqueness
[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate is unique due to its ethynyl linkage and propyl substitution, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications and differentiate it from other phenylpropanoids.
Propriétés
Numéro CAS |
185912-82-7 |
|---|---|
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
[4-[2-(4-propylphenyl)ethynyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C20H18O2/c1-3-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)22-20(21)4-2/h4,6-9,12-15H,2-3,5H2,1H3 |
Clé InChI |
ZJOIGKYWAJEWJR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B14141881.png)
![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)


![5-Aminobenz[cd]indol-2(1H)-one](/img/structure/B14141909.png)


![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)
![5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14141931.png)
![1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene](/img/structure/B14141935.png)
![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)

